3-[4-(5-chloro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol;oxalic acid
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Overview
Description
3-[4-(5-chloro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol;oxalic acid is a complex organic compound that features both indole and pyridine rings. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-chloro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol typically involves multi-step organic reactions. The process often starts with the preparation of the indole and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-chloro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[4-(5-chloro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(5-chloro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole ring, such as tryptophan and serotonin.
Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotine and pyridoxine.
Uniqueness
What sets 3-[4-(5-chloro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol apart is its unique combination of indole and pyridine rings, which may confer distinct biological activities and chemical properties not found in other similar compounds.
Properties
CAS No. |
109793-74-0 |
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Molecular Formula |
C34H40Cl2N4O6 |
Molecular Weight |
671.6 g/mol |
IUPAC Name |
3-[4-(5-chloro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol;oxalic acid |
InChI |
InChI=1S/2C16H19ClN2O.C2H2O4/c2*17-13-2-3-16-14(10-13)15(11-18-16)12-4-7-19(8-5-12)6-1-9-20;3-1(4)2(5)6/h2*2-4,10-11,18,20H,1,5-9H2;(H,3,4)(H,5,6) |
InChI Key |
UXCYJLIRTBYDDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=C2C=C(C=C3)Cl)CCCO.C1CN(CC=C1C2=CNC3=C2C=C(C=C3)Cl)CCCO.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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